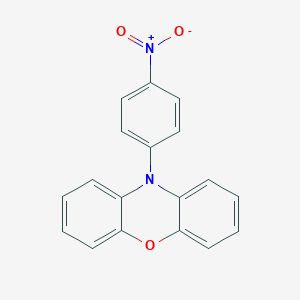

10-(4-Nitrophenyl)-10H-phenoxazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O3 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

10-(4-nitrophenyl)phenoxazine |

InChI |

InChI=1S/C18H12N2O3/c21-20(22)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H |

InChI Key |

KLACTLYTSOLJIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 10 4 Nitrophenyl 10h Phenoxazine and Its Analogs

Historical and Contemporary Approaches to Phenoxazine (B87303) Core Synthesis

The fundamental tricyclic structure of phenoxazine, consisting of an oxazine (B8389632) ring fused between two benzene (B151609) rings, has been a subject of synthetic interest for over a century. nih.govnih.gov

Historical Approaches: The first documented synthesis of the phenoxazine core dates back to 1887 by Bernthsen, who achieved this through the thermal condensation of o-aminophenol and catechol. nih.gov Another classic method for preparing the parent phenoxazine involves the condensation of catechol with o-aminophenol, which often required sealed tubes and resulted in inconsistent yields. niscpr.res.in Historically, Ullmann-type reactions, which are copper-promoted conversions, were also employed, but these typically demanded harsh conditions such as high-boiling polar solvents (e.g., nitrobenzene (B124822), dimethylformamide) and temperatures often exceeding 210°C with stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org An improved process for preparing 10H-phenoxazine involves the self-condensation of 2-aminophenol (B121084) in the presence of iodine and diphenyl ether at high temperatures (260-270 °C). google.com

Contemporary Approaches: Modern synthetic chemistry has introduced milder and more efficient pathways to the phenoxazine core. These can be broadly categorized into transition metal-free and metal-catalyzed methods.

Transition Metal-Free Synthesis: These routes offer an alternative to metal-catalyzed reactions. One notable method involves the reaction of 2-aminophenols with 3,4-dihaloarenes that are substituted with electron-withdrawing groups, proceeding through a Smiles rearrangement. nih.gov More recently, a metal-free intramolecular N-arylation of ortho-disubstituted diaryl ethers, synthesized via O-arylation of a phenol (B47542) with a diaryliodonium salt, has been reported as a formal synthesis of phenoxazine. nih.gov

Transition Metal-Catalyzed Synthesis: Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for constructing the C-N and C-O bonds necessary for the phenoxazine ring system. For instance, an efficient one-pot synthesis of phenoxazine derivatives has been developed through a palladium-catalyzed tandem C-N bond formation between aryl halides and primary amines. rsc.org These modern catalytic approaches offer broader substrate scope and better functional group tolerance compared to historical methods. nih.govrsc.org

Targeted Synthesis of 10-(4-Nitrophenyl)-10H-phenoxazine: Reaction Pathways and Conditions

The synthesis of this compound is achieved by the functionalization of the pre-formed phenoxazine core at the nitrogen atom. This is accomplished through N-arylation, a class of reactions that forms a bond between a nitrogen atom and an aryl group.

N-arylation reactions are central to the synthesis of 10-arylphenoxazines. The key transformation is the coupling of the N-H bond of the phenoxazine heterocycle with an activated aryl partner, in this case, a 4-nitrophenyl halide (e.g., 1-fluoro-4-nitrobenzene, 1-chloro-4-nitrobenzene, or 1-bromo-4-nitrobenzene) or a 4-nitrophenylboronic acid. The electron-withdrawing nature of the nitro group on the aryl halide facilitates nucleophilic aromatic substitution, while boronic acids are key substrates in metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com

Modern organic synthesis relies heavily on catalytic systems to achieve efficient and selective N-arylation under mild conditions. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling. organic-chemistry.orgwikipedia.org

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone of C-N bond formation due to its broad substrate scope and high functional group tolerance. wikipedia.orgnih.gov It involves the coupling of an amine (phenoxazine) with an aryl halide (4-nitro-substituted halobenzene) in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the reaction's success, allowing for the coupling of a wide variety of aryl and heteroaryl partners. acs.orgresearchgate.netmit.edu The choice of palladium precatalyst, ligand, base, and solvent is critical for optimizing the reaction conditions. nih.gov

Table 1: Key Features of Buchwald-Hartwig Amination for N-Arylation

| Feature | Description | Reference(s) |

|---|---|---|

| Catalyst | Typically a palladium(0) source, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, or used as a preformed palladacycle precatalyst. | researchgate.netmit.edu |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like RuPhos) are essential for catalytic activity. Bidentate ligands like DPEPhos can also be used. | wikipedia.orgresearchgate.net |

| Aryl Partner | Aryl halides (Cl, Br, I) and triflates are common substrates. Aryl chlorides, being less expensive, are often preferred in large-scale synthesis. | wikipedia.orgresearchgate.netmit.edu |

| Base | A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), is required to deprotonate the amine. | researchgate.net |

| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used. | researchgate.net |

| Conditions | Reactions are often run under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to elevated temperatures. | wikipedia.org |

Copper-Catalyzed Chan-Lam Coupling: As an alternative to palladium-based methods, the Chan-Lam coupling offers the advantage of using less expensive and less toxic copper catalysts. nih.gov This reaction typically couples an N-H containing compound with an arylboronic acid in the presence of a copper salt, often Cu(OAc)₂, and an oxidant, which can be atmospheric oxygen. mdpi.comorganic-chemistry.org The reaction is known for its operational simplicity and can often be performed in air at room temperature. mdpi.comorganic-chemistry.org While the classical Chan-Lam reaction sometimes required stoichiometric amounts of copper, modern protocols have been developed that use catalytic amounts of copper, often in conjunction with ligands and specific bases. nih.gov

Table 2: Key Features of Chan-Lam Coupling for N-Arylation

| Feature | Description | Reference(s) |

|---|---|---|

| Catalyst | Copper(II) salts, most commonly copper(II) acetate (B1210297) (Cu(OAc)₂), are used. | mdpi.comorganic-chemistry.orgnih.gov |

| Ligand | While some reactions are ligand-free, others are accelerated by the addition of ligands such as pyridine (B92270), DMAP, or phenanthroline. | nih.govnih.gov |

| Aryl Partner | Arylboronic acids are the most common coupling partners. Boronic acid pinacol (B44631) esters can also be used. | mdpi.comnih.gov |

| Base | Amine bases like pyridine or inorganic bases such as K₂CO₃ or Cs₂CO₃ are often employed. | nih.gov |

| Solvent | A variety of solvents can be used, including dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and dimethylformamide (DMF). | nih.govresearchgate.net |

| Conditions | A key advantage is that reactions can often be run under an air atmosphere, simplifying the experimental setup. | mdpi.comorganic-chemistry.org |

The synthesis of this compound would proceed via one of these catalytic N-arylation methods, coupling phenoxazine with either a 4-nitrophenyl halide (for Buchwald-Hartwig) or 4-nitrophenylboronic acid (for Chan-Lam).

Strategies for Derivatization and Structural Modification of the Phenoxazine Skeleton

Further functionalization of the phenoxazine structure allows for the fine-tuning of its chemical and physical properties. Modifications can be introduced on the peripheral aromatic rings of the phenoxazine core or on the N-aryl substituent.

Modifying the phenoxazine core can be achieved either by building the heterocycle from already substituted precursors or by direct functionalization of the pre-formed phenoxazine ring system.

Synthesis from Substituted Precursors: A common strategy is to use substituted 2-aminophenols in the initial ring-forming reaction. nih.govniscpr.res.in For example, reacting a substituted 2-aminophenol with a substituted catechol or dihaloarene allows for the introduction of functional groups at specific positions on the resulting phenoxazine core. nih.govnih.gov Similarly, reacting 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields 2,3-dinitrophenoxazine, demonstrating a route to highly functionalized cores. acs.orgnih.gov

Direct Functionalization: Pre-existing phenoxazine cores can be functionalized using standard aromatic substitution reactions. For instance, halogenated phenoxazines can serve as handles for further modifications. A 3,7-dibromo-10-alkyl-10H-phenoxazine can undergo Suzuki-Miyaura coupling with various aryl boronic acids to introduce aryl substituents at the 3 and 7 positions. nih.gov This approach provides a modular way to create a library of peripherally functionalized phenoxazine derivatives. nih.gov

The 4-nitrophenyl group attached to the phenoxazine nitrogen is not merely a static substituent; it offers a site for further chemical transformations.

Nucleophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, which activates the phenyl ring towards nucleophilic aromatic substitution. This reactivity can be exploited to introduce other functional groups. For example, research on 2,3-dinitrophenoxazines has shown that one of the nitro groups can be displaced by nucleophiles like butylamine (B146782) or ethoxide. acs.orgnih.gov This suggests that the nitro group on the 10-(4-nitrophenyl) substituent could potentially be displaced by strong nucleophiles under specific conditions.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (–NH₂) using a variety of standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This transformation would convert this compound into 10-(4-aminophenyl)-10H-phenoxazine. The resulting amino group can then be used as a handle for a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation. This two-step sequence of N-arylation followed by nitro reduction provides a versatile entry point to a diverse array of 10-arylphenoxazine derivatives with different functional groups on the N-phenyl ring.

Purification and Isolation Methodologies for High-Purity Compound Acquisition

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation strategies to obtain the compounds in high purity. The methodologies employed are largely dictated by the physical and chemical properties of the target compound and the nature of the impurities present after the initial reaction. Common techniques include flash chromatography and crystallization, often used in combination to achieve the desired level of purity.

Flash chromatography is a widely utilized method for the purification of phenoxazine derivatives. This technique is particularly effective for separating the desired product from unreacted starting materials and reaction byproducts. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase is crucial for achieving good separation. For instance, in the purification of a closely related analog, (4-nitrophenyl)(10H-phenoxazin-10-yl)methanone, flash chromatography using a solvent system of petroleum ether and ethyl acetate in a 9:1 ratio has been successfully employed. amazonaws.com This was followed by crystallization to yield the product as a yellow powder with a purity of 96.7%. amazonaws.com The polarity of the eluent can be adjusted to optimize the separation, as demonstrated in the purification of other phenoxazine derivatives where different ratios of petroleum ether and ethyl acetate were used. amazonaws.com

Crystallization is another indispensable technique for the final purification of this compound and its analogs. This method relies on the differences in solubility between the target compound and impurities in a given solvent or solvent mixture. A common strategy involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of high-purity crystals. For several phenoxazine derivatives, a mixture of hexane (B92381) and ethyl acetate, typically in a 3:1 ratio, has proven to be an effective solvent system for crystallization. amazonaws.com In some cases, crystallization from a single solvent, such as petroleum ether at low temperatures (-18 °C), has also been reported to yield colorless needles of the purified compound. amazonaws.com The choice of crystallization solvent is critical and is often determined empirically to maximize yield and purity.

For more complex mixtures or to achieve very high purity, a combination of these techniques is often necessary. The general workflow involves an initial purification by flash chromatography to remove the bulk of the impurities, followed by one or more crystallization steps to obtain the final product in a highly pure form. The effectiveness of the purification process is typically monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The table below summarizes the purification strategies for some phenoxazine derivatives, illustrating the common chromatographic and crystallization conditions employed.

| Compound Name | Purification Method | Solvent System/Conditions | Purity/Yield | Reference |

| (4-Nitrophenyl)(10H-phenoxazin-10-yl)methanone | Flash Chromatography | Petroleum ether:ethyl acetate (9:1) | 96.7% | amazonaws.com |

| Crystallization | Hexane:ethyl acetate (3:1) | amazonaws.com | ||

| (4-Chlorophenyl)(10H-phenoxazin-10-yl)methanone | Flash Chromatography | Petroleum ether:ethyl acetate (95:5) | 77% yield | amazonaws.com |

| Crystallization | Hexane:ethyl acetate (3:1) | amazonaws.com | ||

| N,N-Diethyl-10H-phenoxazine-10-carboxamide | Flash Chromatography | Petroleum ether:ethyl acetate (9:1) | 77% yield | amazonaws.com |

| Crystallization | Petroleum ether (-18 °C) | amazonaws.com | ||

| N-(4-Chlorobenzyl)-10H-phenoxazine-10-carboxamide | Crystallization | Hexane:ethyl acetate (3:1) | amazonaws.com | |

| 10-Phenyl-10H-phenoxazine-4,6-diol | Silica Gel Column Chromatography | 15% ethyl acetate in hexanes | nih.gov |

Theoretical and Computational Chemistry Investigations of 10 4 Nitrophenyl 10h Phenoxazine

Electronic Structure Elucidation using Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules like 10-(4-nitrophenyl)-10H-phenoxazine. These methods provide a quantum mechanical description of the electron distribution and energy levels within the molecule.

Molecular Orbital Analysis: HOMO-LUMO Gap and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and electronic transition energies.

For phenoxazine (B87303) derivatives, the HOMO is typically centered on the electron-donating phenoxazine ring, while the LUMO is localized on the electron-accepting substituent. researchgate.net In the case of this compound, the nitrophenyl group acts as the acceptor. researchgate.net DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine the energies of these orbitals. researchgate.netmaterialsciencejournal.org The HOMO-LUMO gap is a critical parameter, with a smaller gap generally indicating higher reactivity and easier electronic excitation. researchgate.net For similar donor-acceptor molecules, the HOMO-LUMO gap can be in the range of 4.6-4.9 eV, though this can be influenced by the specific computational method used. researchgate.net

| Parameter | Calculated Value (eV) | Computational Method |

|---|---|---|

| HOMO Energy | - | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | - | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | ~4.6-4.9 | DFT/B3LYP/6-311G(d,p) |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound reveals the polar nature of the molecule, arising from the electron-donating phenoxazine moiety and the electron-withdrawing nitrophenyl group. High-resolution X-ray diffraction studies and DFT calculations on similar donor-acceptor systems show a significant intramolecular charge redistribution. researchgate.net The donor part (phenoxazine) typically exhibits a negative charge, while the acceptor fragment (nitrophenyl) carries a positive charge. researchgate.net

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the molecule's surface. researchgate.netchegg.com In these maps, regions of negative potential (electron-rich) are often colored red, while areas of positive potential (electron-poor) are colored blue. 50webs.com For this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the phenoxazine ring and the nitro group, and a positive potential around the hydrogen atoms and the carbon atoms attached to the electron-withdrawing groups. 50webs.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of this compound. These studies provide insights into the molecule's flexibility and how its shape changes over time and in different environments.

Torsional Barriers and Rotational Dynamics of the N-Aryl Substituent

The rotation of the 4-nitrophenyl group relative to the phenoxazine ring is a key conformational feature. This rotation is hindered by a torsional barrier, the energy required to twist the N-C bond connecting the two moieties. The magnitude of this barrier is influenced by steric hindrance and electronic effects. The conformation of the heterocyclic ring and the torsion angle between the donor and acceptor parts are crucial factors. researchgate.net The central six-membered ring of the phenoxazine unit typically adopts a boat conformation. nih.gov

Solvent Effects on Molecular Conformation and Electronic Structure

The surrounding solvent can significantly impact the conformation and electronic properties of this compound. Solvents can stabilize different conformations and alter the energies of the molecular orbitals. For instance, in polar solvents, charge separation in donor-acceptor molecules can be enhanced. Studies on similar compounds have shown that the reaction rates and mechanisms can change dramatically with the solvent composition, indicating a strong solvent influence on the electronic structure. nih.gov For example, the use of a polar solvent like DMSO can increase the HOMO-LUMO energy gap, leading to a blue shift (hypsochromic shift) in the UV-Visible spectrum. materialsciencejournal.org

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). materialsciencejournal.org The predicted spectra can help in assigning the electronic transitions observed experimentally. Similarly, vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure. For related compounds, the calculated chemical shifts in NMR spectra have also been shown to be in good agreement with experimental values. researchgate.net

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| UV-Vis (λmax, nm) | - | - |

| ¹H NMR (δ, ppm) | - | - |

| ¹³C NMR (δ, ppm) | - | - |

Theoretical Absorption and Emission Spectra Calculations

The electronic absorption and emission spectra of this compound can be simulated using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light.

TD-DFT calculations are typically performed on a ground-state optimized geometry of the molecule. The calculation yields vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and oscillator strengths (f), which indicate the intensity of the transition. For this compound, the key electronic transitions are expected to involve the phenoxazine donor moiety and the nitrophenyl acceptor moiety. The lowest energy absorption is often a charge-transfer (CT) band, where electron density moves from the electron-rich phenoxazine ring system to the electron-withdrawing nitrophenyl group.

Emission spectra (fluorescence) are calculated by first optimizing the geometry of the first singlet excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry provides the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift. For molecules with significant charge-transfer character, a large Stokes shift is often predicted, indicating a substantial change in geometry between the ground and excited states. nih.gov

Table 1: Representative TD-DFT Calculated Absorption and Emission Data This table presents typical data obtained from TD-DFT calculations on similar donor-acceptor molecules. The values are illustrative for this compound.

| Parameter | Calculated Value | Transition Character |

|---|---|---|

| Absorption (λmax) | ~400-450 nm | HOMO → LUMO (Intramolecular Charge Transfer) |

| Oscillator Strength (f) | > 0.1 | Strong |

| Emission (λem) | ~500-550 nm | LUMO → HOMO |

| Stokes Shift | ~100 nm | Large, indicative of CT character |

Vibrational Frequencies and Raman/IR Spectral Simulations

Theoretical vibrational spectra (Infrared and Raman) are calculated by performing a frequency analysis on the optimized molecular geometry using DFT methods, often with the B3LYP functional. The calculation provides the frequencies of the normal modes of vibration, their intensities for IR, and their scattering activities for Raman spectroscopy. These simulated spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands.

For this compound, key vibrational modes include:

NO₂ Group Vibrations : The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is typically found in the 1500-1570 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) appears in the 1300-1370 cm⁻¹ range.

Phenoxazine Core Vibrations : These include C-O-C (ether) stretches, C-N stretches, and aromatic C=C stretching modes. The asymmetric C-O-C stretch is expected around 1200-1250 cm⁻¹, and the symmetric stretch is weaker, appearing at a lower frequency.

Aromatic C-H Vibrations : Stretching modes for aromatic C-H bonds are typically found above 3000 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments This table shows representative calculated frequencies for key functional groups in molecules structurally related to this compound.

| Calculated Frequency (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| ~3100-3050 | Aromatic C-H stretch | Medium | Medium |

| ~1530 | NO₂ asymmetric stretch | Strong | Medium |

| ~1350 | NO₂ symmetric stretch | Strong | Strong |

| ~1600, 1580, 1480 | Aromatic C=C stretch | Medium-Strong | Strong |

| ~1240 | C-O-C asymmetric stretch | Strong | Weak |

Reactivity Predictions and Reaction Pathway Modeling

Electrophilic and Nucleophilic Attack Sites

The reactivity of this compound towards electrophiles and nucleophiles can be predicted by analyzing its electronic structure. The sites most susceptible to electrophilic attack are those with the highest electron density, while sites prone to nucleophilic attack are electron-deficient.

These sites can be visualized and quantified using several computational tools:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity.

The HOMO density indicates the regions most likely to donate electrons, thus marking the probable sites for electrophilic attack . For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenoxazine ring system.

The LUMO density highlights the regions most likely to accept electrons, indicating the sites for nucleophilic attack . The LUMO is anticipated to be concentrated on the electron-withdrawing nitrophenyl ring, particularly on the nitro group and the attached phenyl ring.

Molecular Electrostatic Potential (MEP) : An MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophiles), while blue regions show positive potential (electron-poor, susceptible to nucleophiles). In this compound, the area around the phenoxazine nitrogen and oxygen atoms would show negative potential, whereas the region around the nitro group would display a strong positive potential.

Redox Potentials and Charge Transfer Character

The redox behavior of this compound, specifically its oxidation and reduction potentials, can be estimated using DFT calculations. These calculations determine the energy change associated with the addition or removal of an electron.

Oxidation Potential : This corresponds to the removal of an electron from the HOMO. A lower (less positive) oxidation potential indicates that the molecule is more easily oxidized. The electron-donating phenoxazine core suggests that this molecule will have a relatively low oxidation potential, making it a good electron donor. stackexchange.com

Reduction Potential : This is related to the addition of an electron to the LUMO. The presence of the electron-withdrawing nitro group facilitates reduction, resulting in a less negative reduction potential compared to unsubstituted phenoxazine.

The charge transfer (CT) character is a defining feature of this molecule. The phenoxazine moiety acts as an intramolecular electron donor (D) and the 4-nitrophenyl group serves as an electron acceptor (A), forming a D-π-A system. Computational analysis confirms this by showing that the HOMO is localized on the phenoxazine part and the LUMO on the nitrophenyl part. This separation of frontier orbitals is the hallmark of a charge-transfer system and is responsible for its key electronic and photophysical properties. nih.gov DFT calculations can quantify the amount of charge transferred during an electronic excitation, confirming the efficiency of this intramolecular process. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3,7-dibromo-10-hexyl-10H-phenoxazine |

| 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine |

| 10-(4-Nitrophenyl)-phenoxazine (3h) |

| phenoxazine |

| N-alkyl phenoxazines |

Advanced Spectroscopic and Electrochemical Characterization Methodologies

Absorption and Emission Spectroscopy: Techniques for Photophysical Process Investigation

Photophysical analysis through absorption and emission spectroscopy is fundamental to understanding the behavior of 10-(4-Nitrophenyl)-10H-phenoxazine following the absorption of light. These techniques map the electronic transitions and the subsequent de-excitation pathways.

Steady-state spectroscopy provides insights into the ground-state electronic properties and the nature of the lowest energy excited states. For donor-acceptor compounds like this compound, the absorption spectrum is typically characterized by bands corresponding to localized π-π* transitions on the phenoxazine (B87303) and nitrophenyl moieties, as well as a distinct, lower-energy band corresponding to the intramolecular charge transfer transition from the phenoxazine donor to the nitrophenyl acceptor.

While specific spectral data for this compound is not detailed in the provided sources, related phenoxazine-based systems offer valuable context. For instance, some phenoxazine dyes exhibit broad and intense absorption bands in the visible region, often above 400 nm. scielo.brresearchgate.net A phenoxazine-perylene conjugate, for example, shows strong absorption peaks at 417 nm and 441 nm. scielo.br The presence of the electron-withdrawing nitrophenyl group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted phenoxazine, indicative of a strong ICT character.

Fluorescence spectroscopy probes the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). The emission from such donor-acceptor systems is often characterized by a large Stokes shift, where the emission maximum appears at a significantly lower energy (longer wavelength) than the absorption maximum. This phenomenon is a hallmark of a substantial change in geometry and electronic distribution in the excited state compared to the ground state. The fluorescence can be sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated excited state, leading to further red-shifting of the emission. In some cases, the strong ICT character can lead to fluorescence quenching. nih.gov

Time-resolved photoluminescence spectroscopy measures the decay of fluorescence intensity over time following pulsed excitation, providing the fluorescence lifetime (τ_f). This is a critical parameter for understanding the dynamics of the excited state. nih.gov The lifetime is the average time the molecule spends in the excited state before returning to the ground state and is determined by the rates of all competing de-excitation processes: radiative decay (fluorescence) and non-radiative decay (internal conversion, intersystem crossing to a triplet state). nih.gov

The fluorescence lifetime can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC), which records the time-dependent distribution of emitted photons after excitation with a short pulse of light. nih.gov For a molecule like this compound, the fluorescence lifetime would provide quantitative data on the efficiency of the ICT process and other competing decay pathways. A short lifetime might indicate efficient non-radiative decay channels, possibly facilitated by the flexible geometry of the molecule or efficient intersystem crossing.

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study dynamic processes on femtosecond to nanosecond timescales. rsc.orgnih.gov In a TA experiment, a short 'pump' pulse excites the sample, and a subsequent 'probe' pulse, delayed by a variable time, measures the absorption spectrum of the transient species created by the pump. This allows for the direct observation of short-lived intermediates such as excited singlet states, triplet states, and radical ions. rsc.org

For this compound, TA spectroscopy could be used to:

Track the initial formation of the ICT excited state immediately following photoexcitation.

Observe the process of intersystem crossing from the singlet excited state to the triplet excited state.

Identify the characteristic absorption spectra of the phenoxazine radical cation and the nitrophenyl radical anion if photoinduced electron transfer is complete.

Monitor the decay kinetics of these transient species, providing insight into their reactivity and stability.

This technique is crucial for building a complete picture of the de-excitation cascade, revealing pathways and intermediates that are not observable through steady-state or time-resolved fluorescence methods. rsc.orgnih.gov

Electrochemical Characterization: Cyclovoltammetry and Spectroelectrochemistry

Electrochemical methods are used to determine the redox potentials and electron transfer properties of this compound, providing quantitative data on the electron-donating and accepting capabilities of its constituent parts.

Cyclic voltammetry (CV) is the most common technique for investigating redox behavior. In a CV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured. For this compound, the voltammogram is expected to show distinct redox events corresponding to the oxidation of the phenoxazine moiety and the reduction of the nitrophenyl moiety.

The phenoxazine core is an excellent electron donor and typically undergoes reversible one-electron oxidation to form a stable radical cation. nih.govias.ac.in Studies on substituted phenoxazines show that they exhibit low ionization potentials and reversible anodic (oxidation) waves. nih.gov For example, a related substituted phenoxazine, 10-[3'-N-benzylaminopropyl]-phenoxazine (BAPP), exhibits two reversible anodic waves, indicating the formation of a radical cation and potentially a dication at higher potentials. ias.ac.in The electron-withdrawing nature of the nitrophenyl group is expected to shift the oxidation potential of the phenoxazine ring to a more positive value compared to unsubstituted phenoxazine. dtu.dk

Conversely, the nitrophenyl group is a well-known electron acceptor. It undergoes one or more reduction steps, typically starting with a one-electron reduction to form a radical anion. The potential at which this occurs is a measure of the molecule's electron affinity. The CV of nitrophenol isomers, for instance, clearly shows reduction peaks corresponding to the nitro group. researchgate.net

The combination of these two moieties in one molecule allows for the study of intramolecular electron transfer. The difference between the first oxidation potential (of the phenoxazine) and the first reduction potential (of the nitrophenyl group) provides an estimate of the electrochemical gap, which is related to the energy of the ICT state.

Table 1: Example Cyclic Voltammetry Data for a Substituted Phenoxazine (BAPP)

| Redox Process | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) |

|---|---|---|

| First Oxidation | 650 mV | 585 mV |

| Second Oxidation | 956 mV | 844 mV |

Data obtained for 10-[3'-N-benzylaminopropyl]phenoxazine (BAPP) at a scan rate of 28 mV/s. ias.ac.in

The formation of radical ions upon oxidation or reduction can be confirmed and characterized using spectroelectrochemistry. This technique combines electrochemical control with spectroscopic measurement (typically UV-Vis-NIR absorption) to record the spectra of species generated in situ at the electrode surface.

Upon controlled potential oxidation, the formation of the phenoxazine radical cation can be observed. These radical cations are often deeply colored, leading to the appearance of new, strong absorption bands in the visible or near-infrared region. ias.ac.in For instance, the one-electron oxidation of a substituted phenoxazine is known to produce a pink-colored radical cation. ias.ac.in The stability of this radical cation can be assessed by the reversibility of the corresponding wave in the cyclic voltammogram. ias.ac.in

Similarly, by applying a negative potential, the nitrophenyl moiety can be reduced to its radical anion. Spectroelectrochemistry would allow for the measurement of the absorption spectrum of this radical anion, confirming its formation and allowing for the study of its stability and subsequent reactions. This direct spectral evidence for both the radical cation and radical anion is crucial for confirming the distinct redox states of the molecule and understanding the nature of the intramolecular charge transfer process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped out.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the 4-nitrophenyl substituent and the phenoxazine core. rsc.org The protons on the nitrophenyl group, being in an electron-deficient environment due to the nitro group's electron-withdrawing nature, appear at the most downfield positions. Specifically, the two protons ortho to the nitro group are observed as a doublet around 8.43 ppm, while the two protons meta to the nitro group appear as a doublet at approximately 7.55 ppm. rsc.org The protons of the phenoxazine skeleton are more shielded and appear further upfield, with complex multiplets observed between 5.9 and 6.8 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 600 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.43 | d | 8.82 | 2H | Protons ortho to NO₂ group |

| 7.55 | d | 8.88 | 2H | Protons meta to NO₂ group |

| 6.72 - 6.76 | m | - | 4H | Phenoxazine protons |

| 6.64 - 6.66 | m | - | 2H | Phenoxazine protons |

| 6.00 - 6.02 | m | - | 2H | Phenoxazine protons |

Data sourced from The Royal Society of Chemistry. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 150 MHz

| Chemical Shift (δ) ppm |

|---|

| 146.92 |

| 145.71 |

| 144.35 |

| 133.06 |

| 131.19 |

| 126.34 |

| 123.36 |

| 122.54 |

| 116.05 |

| 113.78 |

Data sourced from The Royal Society of Chemistry. rsc.org

Advanced 2D-NMR Techniques for Connectivity and Conformation

While 1D-NMR provides fundamental structural data, advanced 2D-NMR techniques are indispensable for confirming the complex connectivity and conformational details of this compound.

COSY (Correlation Spectroscopy): This experiment would be used to identify spin-spin coupling networks between protons (¹H-¹H correlations). It would definitively establish the connectivity of protons within the nitrophenyl ring and trace the coupling pathways through the two benzene (B151609) rings of the phenoxazine moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. youtube.com For this compound, ESR spectroscopy is the ideal method to study its radical cation, which can be generated through chemical or electrochemical oxidation.

Studies on the closely related 10-phenylphenoxazine (B14166687) cation-radical provide significant insight into what can be expected. rsc.org The ESR spectrum of such a radical is characterized by hyperfine splittings, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily ¹H and ¹⁴N. rsc.org For the this compound radical cation, hyperfine coupling would be expected with the nitrogen atom of the phenoxazine ring, the nitrogen of the nitro group, and the various protons on the aromatic rings.

The analysis of these hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule, revealing which parts of the molecule bear the highest degree of unpaired electron character. Furthermore, ESR studies, in conjunction with molecular orbital calculations, can provide critical information about the molecule's geometry. For the 10-phenylphenoxazine radical, it was determined that the N-phenyl ring is twisted by approximately 70 degrees relative to the plane of the phenoxazine system, a conformational detail that would be difficult to obtain by other means. rsc.org

Vibrational Spectroscopy: Infrared and Raman Techniques for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy is particularly useful for identifying key functional groups. In the IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found near 1300-1370 cm⁻¹. researchgate.net Other important signals include the aromatic C-H stretching vibrations above 3000 cm⁻¹, various C=C stretching modes of the aromatic rings between 1450 and 1600 cm⁻¹, and the characteristic asymmetric C-O-C stretching of the diaryl ether linkage in the phenoxazine ring, typically around 1200-1280 cm⁻¹. researchgate.net

Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 1500 - 1560 | Asymmetric Stretch | Nitro (NO₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

| 1300 - 1370 | Symmetric Stretch | Nitro (NO₂) |

Raman Spectroscopy offers complementary information. While IR absorption is strong for polar bonds, Raman scattering is more sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric vibrations of the aromatic rings and the nitro group would be expected to produce strong Raman signals.

Moreover, resonance Raman spectroscopy can be employed to study the radical cation. By exciting with a laser wavelength that matches an electronic absorption band of the radical, specific vibrational modes coupled to that electronic transition are selectively enhanced. rsc.org This technique provides detailed information on the structural changes that occur upon oxidation from the neutral molecule to the radical cation. rsc.org Studies on the parent phenoxazine have used Raman spectroscopy to determine its C₂ᵥ point-group symmetry in solution. rsc.org

Intermolecular Interactions in Solid State and Solution Phase

The solid-state architecture and solution-phase behavior of phenoxazine derivatives are governed by a combination of weak forces, including hydrogen bonding and π-π stacking interactions.

In the crystalline state, phenoxazine-based structures are known to exhibit significant intermolecular interactions. For instance, the related compound 10-phenyl-10H-phenoxazine-4,6-diol, when crystallized with tetrahydrofuran, displays hydrogen bonding between the hydroxyl groups of the phenoxazine backbone and the oxygen atom of the solvent molecule. nih.govresearchgate.net The O···O donor-acceptor distances for these hydrogen bonds are 2.7729 (15) and 2.7447 (15) Å. nih.gov

Furthermore, π-π stacking is a prominent feature in the crystal packing of many phenoxazine derivatives. In the same 10-phenyl-10H-phenoxazine-4,6-diol solvate, a π–π stacking arrangement is observed between inversion-related molecules, with a centroid-to-centroid distance of 3.6355 (11) Å. nih.gov These stacking interactions often involve the aromatic rings of the phenoxazine core and can significantly influence the electronic properties of the material. nih.govrsc.org The presence of a nitro group, as in this compound, can introduce additional nitro–π interactions, further stabilizing the crystal lattice. researchgate.netresearchgate.net These interactions are not only crucial for the solid-state structure but also play a role in processes like luminescence quenching. rsc.org

| Interaction Type | Participating Groups | Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bonding (O···O) | Phenoxazine Hydroxyl and THF Oxygen | 2.7729 (15) | nih.gov |

| Hydrogen Bonding (O···O) | Phenoxazine Hydroxyl and THF Oxygen | 2.7447 (15) | nih.gov |

| π-π Stacking | Inversion-related Arene Rings | 3.6355 (11) | nih.gov |

The photophysical properties of this compound are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov This behavior arises from the differential stabilization of the ground and excited states of the molecule by the solvent. researchgate.net The intramolecular charge transfer (ICT) character, from the electron-donating phenoxazine moiety to the electron-accepting nitrophenyl group, is a key factor in its solvatochromic properties. nih.govnih.gov

In non-polar solvents, the absorption and emission spectra are primarily influenced by dispersion forces. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is often observed due to the stabilization of the more polar excited state. nih.gov This effect can be analyzed using various models, such as the Lippert-Mataga, Reichardt, and Kamlet-Taft models, to quantify the contributions of solvent polarity/polarizability and hydrogen bonding capabilities. nih.govresearchgate.net For some related compounds, a reversal in solvatochromism has been observed, where both red and blue shifts occur depending on the solvent polarity range. researchgate.net The study of these interactions is crucial for understanding the electronic structure of the molecule and for designing materials with specific optical responses. nih.gov

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) | Reference |

|---|---|---|---|---|

| Cyclohexane (CHX) | 296 | 355 | 5615 | researchgate.net |

| Hexane (B92381) (HEX) | 292 | 355 | 6038 | researchgate.net |

| Chloroform (CHCl3) | 296 | 362 | 6160 | researchgate.net |

| Acetonitrile (ACN) | 296 | 367 | 6536 | researchgate.net |

| n-Butanol (n-BuOH) | 296 | 359 | 5929 | researchgate.net |

| Ethanol (EtOH) | 296 | 361 | 6083 | researchgate.net |

| Methanol (B129727) (MeOH) | 296 | 383 | 7640 | researchgate.net |

Aggregation-Induced Emission (AIE) and Concentration-Dependent Photophysical Phenomena

Molecules incorporating phenoxazine have been shown to exhibit aggregation-induced emission (AIE). nih.gov AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This is in contrast to the aggregation-caused quenching (ACQ) effect typically observed in conventional fluorophores. The AIE mechanism in phenoxazine derivatives is often attributed to the restriction of intramolecular motions, such as torsional movements, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

The photophysical properties of phenoxazine derivatives can be significantly dependent on their concentration in solution. At dilute concentrations, the fluorescence lifetime of related compounds like Nile Blue remains relatively constant. However, as the concentration increases, the lifetime can increase, which is likely due to the formation of aggregates. nih.gov This concentration-dependent behavior highlights the interplay between molecular structure and supramolecular interactions in determining the emissive properties. The combination of AIE and other properties like thermally activated delayed fluorescence (TADF) makes these materials promising for applications in organic light-emitting diodes (OLEDs). nih.gov

Self-Assembly Strategies and Supramolecular Architectures based on this compound

The ability of this compound to engage in specific intermolecular interactions allows for its use as a building block in the construction of well-defined supramolecular structures.

The self-assembly of phenoxazine derivatives can lead to the formation of various molecular aggregates and nanostructures. These processes are driven by the same non-covalent interactions discussed previously, namely hydrogen bonding and π-π stacking. The resulting architectures can range from simple dimers to more complex one-dimensional ladders and three-dimensional frameworks. nih.gov The formation of nanoparticles is another important aspect of the self-assembly of related AIE-active compounds, which can enhance their utility in applications such as bio-imaging and theranostics. nih.gov The specific morphology of the resulting nanostructures is influenced by factors such as solvent composition and temperature.

The phenoxazine core can act as a guest in various host-guest systems. For instance, oxazine (B8389632) dyes, which share structural similarities with phenoxazine, have been shown to form inclusion complexes with cyclodextrins (CDs). researchgate.net These interactions are typically driven by hydrophobic effects, where the non-polar guest molecule is encapsulated within the hydrophobic cavity of the CD host in an aqueous environment. The formation of such complexes can significantly alter the photophysical properties of the guest molecule and can be used to control its aggregation behavior. researchgate.netnih.govhkbu.edu.hk Cyclophanes are another class of host molecules that can encapsulate aromatic guests, leading to modulation of excited-state properties through electronic interactions. rsc.org The study of these host-guest systems opens up possibilities for the development of sensors, molecular switches, and drug delivery systems.

Organic Electronics and Optoelectronics

The inherent properties of the phenoxazine scaffold make it a privileged structure in the field of organic electronics. nih.gov Its derivatives are explored for use in organic light-emitting diodes (OLEDs), and solar cells. nih.govrsc.org The specific D-A nature of this compound makes it a compound of interest for these technologies.

Research on various phenoxazine-based small molecules has demonstrated their capacity for high hole mobility. For a material to be effective, a high intrinsic hole mobility, often in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹, is desirable for dopant-free hole transport materials (HTMs). researchgate.net The molecular packing in the solid state, influenced by substituents, plays a crucial role. For instance, studies on other D-A phenoxazine systems show that molecular design can lead to well-ordered assemblies that facilitate efficient interfacial charge extraction and reduce charge recombination, which are key to superior device performance. researchgate.net While specific mobility data for this compound is not detailed in the provided search results, the general properties of related compounds suggest its potential as a charge-transporting material.

The development of efficient and stable materials is a primary focus of OLED and OSC research. Phenoxazine derivatives have been successfully incorporated into both types of devices. nih.govrsc.org

In the context of Organic Solar Cells , particularly perovskite solar cells (PSCs), phenoxazine-based molecules have emerged as highly effective hole-transport materials (HTMs). researchgate.netresearchgate.net They serve as a crucial layer that selectively extracts positive charge carriers (holes) from the light-absorbing perovskite layer and transports them to the electrode. The performance of several phenoxazine-based HTMs in PSCs has been documented, showcasing their potential to yield high power conversion efficiencies (PCE). For example, a dopant-free HTM using a phenoxazine core achieved a PCE of over 21%. researchgate.net Another study on a phenoxazine-based small molecule reported a PCE of 13.2% in perovskite solar cells and 6.9% in bulk heterojunction organic solar cells. researchgate.net

The table below summarizes the performance of solar cells using various phenoxazine-based materials, illustrating the effectiveness of this class of compounds.

| Material ID | Solar Cell Type | Role | Power Conversion Efficiency (PCE) | Ref. |

| POZ6-2 | Perovskite Solar Cell (PSC) | Hole-Transport Material | 12.3% (doped) | researchgate.net |

| N01 | Perovskite Solar Cell (PSC) | Hole-Transport Material | 21.85% (dopant-free) | researchgate.net |

| M1 | Perovskite Solar Cell (PSC) | Hole-Transport Material | 13.2% | researchgate.net |

| M1 | Bulk Heterojunction (BHJ) OSC | Donor Material | 6.9% | researchgate.net |

| TH305 | Dye-Sensitized Solar Cell (DSSC) | Dye/Sensitizer | 7.7% | rsc.org |

In OLEDs , materials with good charge transport and suitable energy levels are needed to ensure that charge recombination occurs within the emissive layer, leading to efficient light production. While the provided results focus more on solar cells, the electron-rich nature of phenoxazine makes it a candidate for hole-transport or host materials in OLEDs. nih.gov The incorporation of phenoxazine units into emissive materials has been shown to improve the performance and durability of OLED devices. nih.gov

The electronic nature of a molecule dictates whether it is better suited for transporting holes (p-type) or electrons (n-type). As established, the 10H-phenoxazine core is a potent electron donor. nih.gov The attachment of a substituent to the nitrogen atom at the 10-position directly influences its electronic properties. The presence of the electron-donating phenoxazine makes the resulting molecule inherently suited to be oxidized, meaning it can readily give up an electron to form a stable positive ion (radical cation). This process is the fundamental mechanism of hole transport.

Consequently, this compound, like the vast majority of its chemical relatives, is primarily investigated and used as a hole-transporting material (HTM) . researchgate.netresearchgate.net The role of the 4-nitrophenyl group, being strongly electron-withdrawing, is to modulate the energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the molecule to better align with other layers in an electronic device, thereby facilitating efficient charge injection and extraction.

Chemical Sensing and Chemodosimetry Applications

The unique photophysical properties of phenoxazine derivatives make them excellent candidates for developing chemical sensors. nih.gov The D-A structure of this compound is particularly advantageous for sensing applications that rely on changes in fluorescence or color upon interaction with a target analyte.

The primary detection mechanism for sensor molecules based on the phenoxazine scaffold is the modulation of their intramolecular charge transfer (ICT) state. In its ground state, the molecule may have low fluorescence. Upon excitation with light, an electron can move from the phenoxazine donor to the nitrophenyl acceptor, creating an ICT excited state. The interaction with a chemical species can alter this process, leading to a distinct signaling response.

Photophysical Response (Fluorescence): This is the most common sensing mechanism for this class of compounds. The response can be "turn-off," where the initial fluorescence of the probe is quenched by the analyte, or "turn-on," where a non-fluorescent probe becomes highly emissive upon reacting with the analyte. For example, phenoxazine-based covalent organic frameworks have been developed as "turn-off" fluorescent probes for water detection, where hydrogen bonding with water weakens the ICT effect and decreases fluorescence intensity. rsc.org In other cases, a chemical reaction with the analyte can release the core phenoxazine fluorophore from a quenched state, causing a "turn-on" response. researchgate.netresearchgate.net

Electrochemical Response: Changes in the electronic environment of the molecule upon binding or reacting with an analyte can also be detected electrochemically. This would manifest as a shift in the molecule's oxidation or reduction potentials, which can be measured using techniques like cyclic voltammetry.

The D-A structure of this compound makes it a blueprint for a chemodosimeter—a sensor that undergoes an irreversible chemical reaction with the analyte to produce a signal. The nitrophenyl group can serve as the reactive site.

Fluorescent Probes: A potential application is in the detection of reductive species or specific nucleophiles. The nitro group (—NO₂) is a well-known fluorescence quencher. If an analyte, for example, a biologically relevant thiol or hydrazine (B178648), chemically reduces the nitro group to an amino group (—NH₂), this transformation would dramatically alter the electronic properties of the acceptor unit. researchgate.net The amino group is significantly more electron-donating than the nitro group, which would change the ICT character and could "turn on" the fluorescence of the phenoxazine core, leading to a highly sensitive detection method. Various phenoxazine-based fluorescent probes have been designed for analytes like hydrazine (N₂H₄) and metal ions, operating on similar principles of analyte-induced chemical transformation. researchgate.netresearchgate.netresearchgate.net

Chromogenic Probes: The same chemical reaction that causes a change in fluorescence can also lead to a change in the molecule's light absorption properties, resulting in a visible color change. This allows for the development of colorimetric or chromogenic sensors that enable analyte detection with the naked eye. Probes for hydrazine have been developed that show a clear color change upon reaction. researchgate.net

Photoactive Materials and Photoswitching Systems

The phenoxazine scaffold is known for its significant photoactivity, making its derivatives promising candidates for photoactive materials and photoswitching systems. This activity stems from the electron-rich nature of the phenoxazine ring system, which can be readily influenced by photo-excitation.

Photoreactivity and Photorearrangement Mechanisms

The photoreactivity of phenoxazine derivatives is largely governed by the nature of their substituents. The introduction of a 4-nitrophenyl group at the N-10 position is expected to create a donor-acceptor (D-A) system, where the phenoxazine unit acts as the electron donor and the nitrophenyl moiety as the electron acceptor. Upon photo-excitation, this arrangement can facilitate intramolecular charge transfer (ICT) from the phenoxazine core to the nitrophenyl group.

While specific studies on the photorearrangement of This compound are not detailed in the available literature, related nitro-aromatic compounds, such as 9-benzoyl-10-nitroanthracene, have been shown to undergo a nitro-to-nitrite rearrangement from higher triplet states upon photo-excitation. rsc.org This process is followed by the cleavage of the nitrite (B80452) to form anthroxyl radicals and nitric oxide. rsc.org A similar pathway could be hypothesized for This compound , potentially leading to the formation of a phenoxazinyl radical and other reactive species under specific photochemical conditions.

Design of Photochromic or Photoresponsive Devices

The potential for intramolecular charge transfer and photorearrangement in This compound makes it a candidate for the design of photochromic or photoresponsive devices. Photochromism involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

Should This compound exhibit reversible photoreactivity, it could be incorporated into polymer matrices or other materials to create photoresponsive systems. The change in its absorption spectrum upon irradiation could be harnessed for applications such as optical data storage, smart windows, and molecular switches. However, the development and characterization of such devices based on this specific compound have not been reported.

Redox-Active Materials and Electrocatalysis

The ability of the phenoxazine core to undergo stable and reversible oxidation-reduction processes is a key feature that makes its derivatives attractive for applications in redox-active materials and electrocatalysis.

Applications in Energy Storage Devices

The development of advanced energy storage devices, such as supercapacitors and batteries, relies on materials capable of efficient and reversible charge storage. Phenoxazine derivatives, with their stable redox states, are being explored for these applications. The reversible oxidation of the phenoxazine moiety allows for the storage of charge, which can then be released in a controlled manner.

While there is no specific data on the use of This compound in energy storage, the general properties of phenoxazines suggest potential utility. The electron-withdrawing nitrophenyl group would likely influence the redox potential of the phenoxazine core, a critical parameter for electrode materials in energy storage systems. Further research would be needed to evaluate its specific capacity, cycling stability, and rate capability.

Role in Redox-Mediated Catalytic Transformations

Redox mediation is a process where a molecule, the redox mediator, facilitates an electrochemical reaction that would otherwise be slow or require a high overpotential. The stable radical cations of phenoxazine derivatives make them suitable candidates for this role.

In the context of electrocatalysis, a phenoxazine-based mediator can be oxidized at an electrode and then, in its oxidized state, chemically oxidize a substrate in the bulk solution, regenerating its original form to complete the catalytic cycle. While specific studies employing This compound as a redox mediator are not available, research on related phenothiazine (B1677639) compounds has demonstrated their ability to participate in redox-mediated oxidation of various substrates. The electron-withdrawing nitro group in This compound would be expected to increase its oxidation potential compared to unsubstituted phenoxazine, a factor that would need to be considered when designing catalytic cycles for specific transformations.

Influence of Phenoxazine Core Modifications on Electronic and Photophysical Characteristics

For instance, the replacement of the oxygen atom in the phenoxazine core with a sulfur atom to form phenothiazine results in a notable alteration of electronic properties. researchgate.net Phenoxazine-based compounds typically exhibit more facile oxidation and more difficult reduction compared to their phenothiazine counterparts. researchgate.net This is reflected in their spectral and electrochemical characteristics, where phenoxazine-embedded molecules show different absorption and fluorescence spectra. researchgate.net

Furthermore, the introduction of various functional groups onto the phenoxazine rings can fine-tune its properties. Attaching groups like dialkylamino substituents can enhance its use in specific applications. nih.gov For example, 3,7-bis(dialkylamino) phenoxazinium salts have shown significant antimalarial activity. nih.gov In the context of electronics, adding bulky groups can influence the molecular packing in the solid state, affecting charge transport and device efficiency. The addition of two 2,4-dibutoxyphenyl units to a phenoxazine dye, for example, resulted in a high efficiency of 7.0% in a dye-sensitized solar cell, partly due to a slow recombination process between injected electrons and the electrolyte. rsc.org

Table 1: Effect of Core Structure on Key Properties This table illustrates the general trends observed when modifying the core heterocycle, based on comparative studies between phenoxazine and phenothiazine.

| Feature | Phenoxazine Core | Phenothiazine Core |

| Heteroatom | Oxygen | Sulfur |

| Oxidation Potential | Lower (more easily oxidized) researchgate.net | Higher (less easily oxidized) researchgate.net |

| Electron Donating Ability | Strong | Very Strong |

| Fluorescence | Typically higher quantum yields | Often lower quantum yields |

Impact of N-Aryl Substituent Variations (e.g., electron-withdrawing/donating groups) on Compound Properties

In this compound, the 4-nitrophenyl group is a potent EWG. This creates a strong electronic push-pull system, with the phenoxazine acting as the donor. This leads to a significant ICT from the phenoxazine to the nitrophenyl moiety upon photoexcitation. rsc.org

A blue-shift in absorption and emission spectra , as the energy of the ICT band increases. nih.gov

An increase in the HOMO (Highest Occupied Molecular Orbital) energy level and a likely increase in the LUMO (Lowest Unoccupied Molecular Orbital) level, altering the band gap.

A decrease in the dipole moment , reflecting a less polarized ground state.

Conversely, introducing stronger EWGs than the nitro group would enhance the push-pull character, causing a red-shift in the spectra and lowering the LUMO energy level. beilstein-journals.org Studies on related systems have shown that aryl groups are particularly effective at raising electron affinities (EAs), which is beneficial for creating acceptor segments in functional materials. nih.gov

Table 2: Predicted Impact of N-Aryl Substituent on Properties This table contrasts the properties of the target compound with a hypothetical derivative containing an electron-donating group.

| Property | N-Aryl Group: 4-Nitrophenyl (EWG) | N-Aryl Group: 4-Tolyl (EDG) (Hypothetical) |

| Intramolecular Charge Transfer (ICT) | Strong | Weak |

| HOMO-LUMO Gap | Smaller | Larger |

| Absorption Maximum (λmax) | Red-shifted (longer wavelength) | Blue-shifted (shorter wavelength) nih.gov |

| Dipole Moment | High | Lower |

Correlation between Molecular Geometry/Conformation and Functional Performance

The three-dimensional structure of this compound is non-planar. The central phenoxazine ring adopts a characteristic "butterfly" conformation, and the N-aryl ring is twisted relative to the plane of the phenoxazine nitrogen. The degree of this planarity, often described by dihedral angles, has a profound impact on the compound's functional performance. mdpi.com

A more planar molecular geometry generally leads to:

Enhanced π-conjugation across the molecule.

More efficient intramolecular charge transfer , as the orbital overlap between the donor and acceptor moieties is improved. mdpi.com

A smaller HOMO-LUMO energy gap , resulting in red-shifted absorption spectra.

Improved charge transport in solid-state devices due to potentially more ordered molecular packing.

In contrast, a highly twisted conformation disrupts π-conjugation, leading to a blue-shift in absorption and less efficient charge transfer. This loss of planarity is a known factor that alters the electronic transitions in molecules. beilstein-journals.org For instance, in organic solar cell materials, minimal dihedral angles are sought to ensure molecular planarity, which leads to increased resonance and faster charge transfer. mdpi.com The specific conformation can therefore be a critical design parameter for tuning the optoelectronic properties of phenoxazine derivatives.

Table 3: Relationship Between Molecular Geometry and Functional Properties This table outlines the general correlation between the planarity of donor-acceptor molecules and their performance characteristics.

| Molecular Geometry | Dihedral Angle (Donor-Acceptor) | π-Conjugation | Charge Transfer Efficiency |

| Near-Planar | Small | High | High mdpi.com |

| Highly Twisted | Large | Low | Low |

Understanding the Role of the Nitrophenyl Group in Charge Transfer and Redox Chemistry

The 4-nitrophenyl group is fundamental to the function of this compound, primarily through its strong electron-withdrawing nature. This group establishes the molecule's pronounced donor-acceptor character, which is the basis for its key properties.

Intramolecular Charge Transfer (ICT): The primary role of the nitrophenyl group is to serve as the electron acceptor. Upon absorption of light, an electron is promoted from the electron-rich phenoxazine donor to the electron-poor nitrophenyl acceptor. This ICT transition is responsible for the molecule's characteristic long-wavelength absorption band. rsc.org The efficiency and energy of this transfer dictate the color and emission properties of the material.

Redox Chemistry: Phenoxazines are known to form relatively stable radical cations due to their low oxidation potentials. researchgate.net The phenoxazine core can be oxidized, losing an electron to form a phenoxazine radical cation (POZ•+). The ground-state oxidation potential for a phenoxazine radical cation has been measured at approximately 0.66 V vs SCE in acetonitrile. nih.gov The presence of the electron-withdrawing nitrophenyl group makes the oxidation of the phenoxazine core slightly more difficult compared to an unsubstituted phenoxazine. However, this same group can readily accept an electron, making the molecule a candidate for use in bipolar materials that can transport both holes (via the phenoxazine moiety) and electrons (via the nitrophenyl moiety). This dual redox capability is highly valuable in electronic devices like OLEDs.

| Process | Role of the 4-Nitrophenyl Group | Consequence |

| Photoexcitation | Potent Electron Acceptor | Enables strong Intramolecular Charge Transfer (ICT). rsc.org |

| Redox Chemistry | Facilitates Reduction | Lowers the LUMO energy, allowing the molecule to accept electrons. |

| Electronic Structure | Lowers HOMO/LUMO Levels | Modulates the energy gap and tunes optical properties. |

| Overall Function | Creates Donor-Acceptor System | Essential for use in optoelectronics and as a photoredox catalyst. nih.gov |

Molecular Interactions, Aggregation Behavior, and Supramolecular Chemistry

Intermolecular Interactions in Solid State and Solution Phase

Hydrogen Bonding and π-π Stacking Interactions

No specific studies detailing the crystal structure of 10-(4-Nitrophenyl)-10H-phenoxazine were found. Therefore, a definitive analysis of its hydrogen bonding and π-π stacking interactions in the solid state is not possible. For comparison, studies on other phenoxazine (B87303) derivatives, such as 10-phenyl-10H-phenoxazine-4,6-diol, have shown the presence of intermolecular hydrogen bonds and π-π stacking arrangements in the crystal lattice. The non-planar nature of the phenoxazine unit influences the packing of the molecules in the solid state. In principle, the nitro group of this compound could participate in weak C–H···O hydrogen bonds, and the aromatic rings could engage in π-π stacking, but experimental verification is lacking.

Solvent-Solute Interactions and Solvatochromism

There is no available data on the solvatochromic behavior of this compound. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a common phenomenon for compounds with a significant change in dipole moment upon electronic excitation. Given the electron-donating nature of the phenoxazine nitrogen and the electron-withdrawing character of the nitrophenyl group, intramolecular charge transfer (ICT) is likely to occur, which would suggest potential solvatochromic effects. However, without experimental absorption and emission spectra in a range of solvents, this remains a hypothesis.

Aggregation-Induced Emission (AIE) and Concentration-Dependent Photophysical Phenomena

The phenoxazine moiety is known to be a component of some molecules exhibiting aggregation-induced emission (AIE). nih.govnih.govnih.gov AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregate state, which blocks non-radiative decay channels.

Self-Assembly Strategies and Supramolecular Architectures based on this compound

Formation of Molecular Aggregates and Nanostructures

The ability of a molecule to self-assemble into well-defined nanostructures is governed by a delicate balance of intermolecular forces. While the structural features of this compound suggest a potential for self-assembly, there is no published research demonstrating the formation of specific molecular aggregates or nanostructures from this compound.

Host-Guest Interactions and Inclusion Chemistry

There is no information available in the scientific literature regarding the use of this compound as either a host or a guest molecule in supramolecular systems. The investigation of its potential to form inclusion complexes with cyclodextrins, cucurbiturils, or other macrocyclic hosts has not been reported.

Functional Applications in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronics

Phenoxazine (B87303) derivatives are recognized for their potential in organic electronic devices due to their favorable photophysical and electrochemical characteristics. nih.gov They often exhibit high luminescence quantum yields, making them suitable as emissive and charge-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Charge Transport Characteristics in Organic Thin Films

The charge transport properties of organic materials are fundamental to the performance of electronic devices. For phenoxazine-based compounds, charge transport primarily occurs through the hopping of charge carriers between adjacent molecules in a thin film. The efficiency of this process is dictated by the material's charge carrier mobility.

Table 1: Illustrative Charge Transport Properties of Phenoxazine Derivatives

| Property | Typical Value for Phenoxazine Derivatives | Predicted Influence of 4-Nitrophenyl Group on 10-(4-Nitrophenyl)-10H-phenoxazine |

| Hole Mobility (μh) | 10⁻⁴ - 10⁻³ cm²/Vs | May be reduced due to electron-withdrawing nature |

| Electron Mobility (μe) | Generally lower than hole mobility | May be enhanced, potentially leading to ambipolar behavior |

| Ionization Potential (IP) | ~4.7 - 4.9 eV nih.govntnu.no | Likely to be increased (deeper HOMO level) |

| Electron Affinity (EA) | Variable | Likely to be increased (deeper LUMO level) |

Note: The values in this table are illustrative and based on general characteristics of phenoxazine derivatives. Specific experimental data for this compound is not available in the reviewed literature.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

In OLEDs, the efficiency and color of light emission are determined by the properties of the materials used in the emissive and charge-transporting layers. Phenoxazine derivatives have been explored as blue-emitting materials and as host materials for phosphorescent emitters. nih.gov Their high thermal stability is also a desirable characteristic for device longevity.

For OSCs, the key to high efficiency is the effective generation and separation of excitons into free charge carriers at the donor-acceptor interface. The electron-donating phenoxazine core could act as a donor material, while the introduction of the 4-nitrophenyl group might enhance its compatibility with acceptor materials.

Use as Hole-Transporting or Electron-Transporting Material

The role of a material as either a hole-transporter or an electron-transporter is determined by its frontier molecular orbital energy levels (HOMO and LUMO). Phenoxazine itself is a well-known electron-donating moiety, and its derivatives are commonly employed as hole-transporting materials in organic electronic devices. nih.gov The high-lying HOMO level of phenoxazines facilitates the injection and transport of holes.

Conversely, the strongly electron-withdrawing nature of the nitro group in this compound would lower both the HOMO and LUMO energy levels. This could potentially shift the material's primary charge transport characteristic from hole-transporting (p-type) to electron-transporting (n-type) or make it an ambipolar material capable of transporting both holes and electrons. This tunability is a significant area of interest in the design of new organic semiconductors.

Chemical Sensing and Chemodosimetry Applications

The fluorescent properties of phenoxazine derivatives make them promising candidates for the development of chemical sensors. These sensors can detect the presence of specific analytes through changes in their optical or electrochemical properties.

Detection Mechanisms via Photophysical or Electrochemical Response